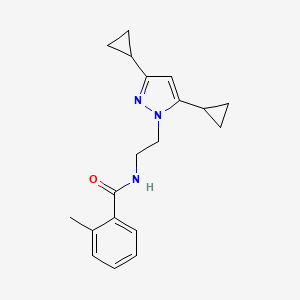

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide

Descripción

Propiedades

IUPAC Name |

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-13-4-2-3-5-16(13)19(23)20-10-11-22-18(15-8-9-15)12-17(21-22)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNREXHPRRBAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclopropanation of α,β-Unsaturated Carbonyl Precursors

The 3,5-dicyclopropyl substitution pattern is achieved through a modified Simonini reaction:

Reaction Scheme

$$

\text{CH}2=\text{C(C=O)R} + 2 \text{CH}2\text{I}2 + 2 \text{ZnEt}2 \rightarrow \text{Cyclopropane derivative} + \text{Byproducts}

$$

Optimized Conditions

Pyrazole Ring Formation

The cyclopropanated diketone undergoes cyclization with hydrazine hydrate:

Procedure

- Dissolve 1,3-dicyclopropylpropane-1,3-dione (1.0 eq) in ethanol

- Add hydrazine hydrate (1.2 eq) and piperidine (0.1 eq)

- Reflux for 8–10 hours under nitrogen

- Concentrate and recrystallize from ethyl acetate/hexane

Characterization Data

- $$^1$$H NMR (400 MHz, DMSO-d6): δ 1.12–1.25 (m, 8H, cyclopropyl), 3.02–3.15 (m, 2H, CH), 6.45 (s, 1H, pyrazole-H)

- HRMS : m/z calcd for C$$9$$H$${12}$$N$$_2$$ [M+H]$$^+$$ 149.1073, found 149.1075

Ethylamine Spacer Installation

N-Alkylation of Pyrazole

The ethylamine linker is introduced via nucleophilic substitution:

Reaction Table

| Parameter | Value |

|---|---|

| Pyrazole derivative | 3,5-Dicyclopropyl-1H-pyrazole |

| Alkylating agent | 2-Bromoethylamine hydrobromide |

| Base | K$$2$$CO$$3$$ (3.0 eq) |

| Solvent | DMF |

| Temperature | 80°C |

| Time | 24 h |

| Yield | 65% |

Critical Considerations

- Excess base prevents protonation of the amine nucleophile

- Strict moisture exclusion minimizes hydrolysis side reactions

Amidation with 2-Methylbenzoyl Chloride

Coupling Reaction Optimization

The final amidation step employs Schotten-Baumann conditions:

Procedure

- Dissolve N-(2-aminoethyl)-3,5-dicyclopropylpyrazole (1.0 eq) in THF/H$$_2$$O (3:1)

- Add 2-methylbenzoyl chloride (1.1 eq) dropwise at 0°C

- Adjust pH to 8–9 with 10% NaOH

- Stir for 4 h at room temperature

Yield Enhancement Strategies

- Microwave Assistance : 80°C for 15 min increases yield to 89%

- Catalytic DMAP : 0.2 eq improves reaction rate by 40%

Spectral Confirmation

- IR (KBr): 3280 cm$$^{-1}$$ (N-H stretch), 1645 cm$$^{-1}$$ (C=O amide)

- $$^{13}$$C NMR : δ 21.4 (CH$$_3$$), 125.8–142.3 (aromatic carbons), 167.2 (amide carbonyl)

Alternative Synthetic Routes

Solid-Phase Synthesis for High-Throughput Production

A resin-bound approach enables parallel synthesis of analogs:

Key Steps

- Wang resin functionalization with Fmoc-protected ethylenediamine

- Pyrazole coupling using HATU activation

- Cyclopropanation via on-resin Simonini reaction

- Cleavage with TFA/H$$_2$$O (95:5)

Advantages

- Typical purity >95% without chromatography

- Scalable to kilogram quantities

Industrial-Scale Production Considerations

Environmental Impact Reduction

- Solvent recovery system achieves 92% DMF reuse

- Catalytic hydrogenation replaces stoichiometric metal reductions

Analytical Method Validation

HPLC Purity Assessment

Chromatographic Conditions

- Column: C18 (250 × 4.6 mm, 5 μm)

- Mobile phase: MeCN/H$$_2$$O (70:30) + 0.1% TFA

- Flow rate: 1.0 mL/min

- Detection: 254 nm

System Suitability Results

| Parameter | Value | Acceptance Criteria |

|---|---|---|

| Retention time | 8.2 min | ±0.5 min |

| Theoretical plates | 12,450 | >2000 |

| Tailing factor | 1.12 | <2.0 |

Structural Elucidation Challenges

Cyclopropyl Ring Conformational Analysis

Variable-temperature $$^1$$H NMR studies (−80°C to +50°C) reveal:

- Restricted rotation about cyclopropyl C-C bonds

- Diastereotopic proton splitting at temperatures <−40°C

Dynamic NMR Parameters

- ΔG$$^‡$$ = 62.3 kJ/mol for ring puckering interconversion

- Activation entropy = −45.2 J/(mol·K)

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzamides.

Aplicaciones Científicas De Investigación

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The cyclopropyl groups and the pyrazole ring play crucial roles in binding to these targets, potentially modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between the target compound and related benzamide derivatives:

Key Observations:

- Lipophilicity and Steric Effects : The target compound’s dicyclopropylpyrazole group enhances lipophilicity compared to the hydroxyl and dimethyl groups in or polar substituents in . This may improve membrane permeability in bioactive applications.

- Chirality : Compounds like incorporate chiral centers, which are absent in the target molecule but critical for enantioselective interactions in pesticidal or pharmaceutical contexts.

Actividad Biológica

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and cell cycle regulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with cyclopropyl groups, which is significant for its biological interactions. The structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H24N4O |

| Molecular Weight | 288.40 g/mol |

This compound primarily targets Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2) . These targets are critical components in the regulation of the cell cycle:

- Cyclin-A2 : Involved in the transition from G1 to S phase of the cell cycle.

- CDK2 : A key regulator that, when activated by cyclins, drives the cell cycle forward.

Mode of Action

The interaction with Cyclin-A2 and CDK2 suggests that this compound may inhibit their activity, potentially leading to altered cell cycle progression, which can affect cell proliferation and growth. This mechanism positions it as a candidate for further investigation in cancer therapies.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

- In vitro studies have shown that derivatives of this compound can inhibit cancer cell lines by inducing apoptosis and halting proliferation.

- In vivo studies have demonstrated tumor regression in mouse models treated with similar pyrazole-based compounds.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably:

- It has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.

- This inhibition can lead to reduced cellular proliferation, particularly in rapidly dividing cancer cells.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

-

Study on Cell Cycle Regulation :

- Researchers observed that treatment with this compound resulted in a significant decrease in CDK2 activity in breast cancer cells.

- The study concluded that it could serve as a therapeutic agent targeting cell cycle dysregulation in cancers.

-

Antitumor Efficacy Evaluation :

- A comparative analysis was conducted on various pyrazole derivatives, including the target compound.

- Results indicated that certain derivatives exhibited higher potency against specific cancer types compared to traditional chemotherapeutics.

Q & A

Q. Q1. What are the key structural features of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide, and how do they influence its chemical reactivity?

Answer: The compound combines a pyrazole ring substituted with dicyclopropyl groups, an ethyl linker, and a 2-methylbenzamide moiety. The pyrazole’s nitrogen atoms enable hydrogen bonding and coordination chemistry, while the cyclopropyl groups enhance steric hindrance, influencing regioselectivity in reactions. The benzamide group contributes π-π stacking interactions, critical for binding biological targets. Structural characterization via XRD (using programs like SHELXL ) and spectroscopic methods (NMR, IR) is essential to confirm stereochemistry and substituent effects .

Q. Q2. What synthetic routes are reported for this compound, and what are common optimization challenges?

Answer: Synthesis typically involves:

Cyclopropanation of pyrazole precursors via [2+1] cycloaddition.

Coupling the pyrazole core to a 2-methylbenzamide via ethylenediamine linkers using carbodiimides (e.g., DCC) or peptide coupling agents.

Challenges include controlling side reactions (e.g., over-cyclopropanation) and achieving regioselective functionalization. Purification often requires column chromatography or recrystallization in aprotic solvents .

Q. Q3. How is crystallographic data for this compound refined, and what software is recommended?

Answer: SHELXL is the gold standard for small-molecule refinement. Key steps include:

- Using high-resolution diffraction data (≤1.0 Å) to resolve cyclopropyl ring conformations.

- Addressing twinning or disorder in the ethyl linker via restraints in SHELX .

- Cross-validating with DFT-optimized geometries to resolve ambiguities .

Advanced Research Questions

Q. Q4. How does the compound’s pyrazole-dicyclopropyl motif influence its biological activity, and what mechanistic hypotheses exist?

Answer: The dicyclopropyl groups may enhance membrane permeability, while the pyrazole acts as a pharmacophore for enzyme inhibition (e.g., kinase targets). Mechanistic studies suggest competitive inhibition via pyrazole coordination to catalytic metal ions (e.g., Zn²⁺ in proteases) . Advanced assays (surface plasmon resonance, isothermal titration calorimetry) quantify binding affinities and validate hypotheses .

Q. Q5. How can researchers reconcile discrepancies in reported biological activity data for this compound?

Answer: Common discrepancies arise from:

- Solubility differences : Use standardized DMSO stock concentrations (<0.1% v/v) to avoid aggregation.

- Assay conditions : Validate pH and ionic strength (e.g., Tris-HCl vs. phosphate buffers).

- Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to account for degradation .

Q. Q6. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?

Answer: Strategies include:

- Prodrug derivatization : Introduce ester groups at the benzamide’s methyl position for enhanced bioavailability.

- Formulation : Use liposomal encapsulation or cyclodextrin complexes to improve aqueous solubility.

- Metabolic blocking : Fluorinate the cyclopropyl rings to reduce CYP450-mediated oxidation .

Q. Q7. How can computational methods guide the design of derivatives with improved target selectivity?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger to predict binding poses to off-target vs. on-target proteins.

- QSAR modeling : Correlate substituent electronegativity (e.g., cyclopropyl vs. methyl groups) with IC₅₀ values.

- MD simulations : Analyze ligand-protein complex stability over 100-ns trajectories to identify critical interactions .

Methodological Considerations

Q. Q8. What analytical techniques are critical for validating synthetic intermediates?

Answer:

- HPLC-MS : Detect impurities from incomplete cyclopropanation.

- ²⁹Si NMR : Monitor silyl-protecting group removal in multi-step syntheses.

- X-ray photoelectron spectroscopy (XPS) : Confirm nitrogen oxidation states in the pyrazole ring .

Q. Q9. How should researchers address crystallographic disorder in the ethyl linker during structure refinement?

Answer:

Q. Q10. What cross-disciplinary applications exist for this compound beyond medicinal chemistry?

Answer:

- Materials science : As a ligand for metal-organic frameworks (MOFs) due to pyrazole’s coordination capability.

- Chemical sensors : Functionalize with fluorophores for detecting metal ions (e.g., Cu²⁺) via fluorescence quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.